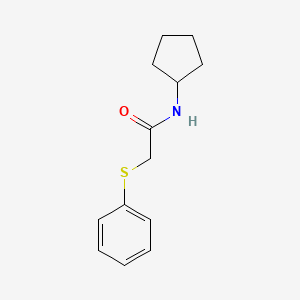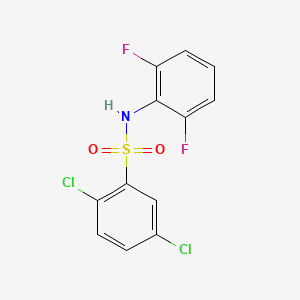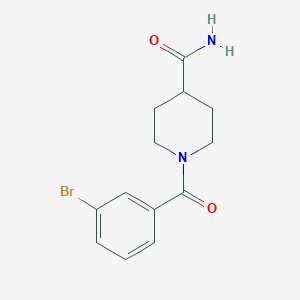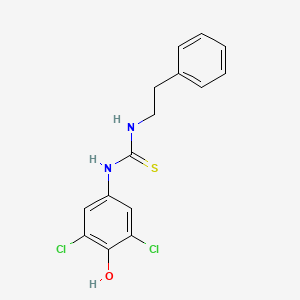
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to possess antitumor properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. One advantage is its potential use as a lead compound for the development of new drugs. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to possess various pharmacological properties, which make it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which needs to be taken into consideration when using it in lab experiments.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea. One direction is to investigate its potential use in the treatment of Parkinson's disease. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. Therefore, it has the potential to be used as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. Another direction is to investigate its potential use in the treatment of type 2 diabetes. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes. Finally, further research is needed to investigate the potential toxicity of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, as it has been found to possess potential toxic effects.
合成方法
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanamine. Another method involves the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanol in the presence of a base. The synthesis of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been achieved using microwave irradiation, which has been found to be a more efficient method.
科学研究应用
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively due to its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and antitumor properties. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of type 2 diabetes, as it has been found to enhance insulin sensitivity.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFHMZRSKJICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)

![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)




![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)
![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)